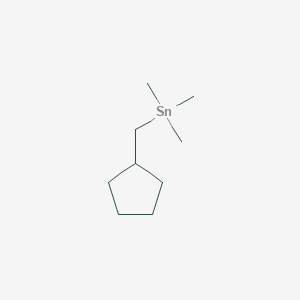![molecular formula C10H16O B14458283 4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene CAS No. 74146-75-1](/img/structure/B14458283.png)
4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7,8-Trimethyl-1-oxaspiro[25]oct-4-ene is a chemical compound with the molecular formula C10H16O It is a member of the oxaspiro compounds, characterized by a spiro-connected oxirane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,2,6-trimethyl-4-penten-1-ol with an oxidizing agent can lead to the formation of the desired oxaspiro compound. The reaction conditions typically involve the use of a catalyst and a solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spiro compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced spiro compounds. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: The compound is used in the production of fragrances and flavorings due to its distinctive chemical properties.
Wirkmechanismus
The mechanism of action of 4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene involves its interaction with molecular targets and pathways. The compound’s spiro structure allows it to interact with specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-: This compound shares a similar spiro structure but differs in the position and number of methyl groups.
4,7,8,8-Tetramethyl-1-oxaspiro[2.5]oct-4-ene: Another similar compound with an additional methyl group, leading to different chemical properties.
Uniqueness
4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene is unique due to its specific arrangement of methyl groups and the oxaspiro ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
74146-75-1 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
4,7,8-trimethyl-1-oxaspiro[2.5]oct-4-ene |
InChI |
InChI=1S/C10H16O/c1-7-4-5-8(2)10(6-11-10)9(7)3/h5,7,9H,4,6H2,1-3H3 |
InChI-Schlüssel |
WXJPIQOMOSTLEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC=C(C2(C1C)CO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




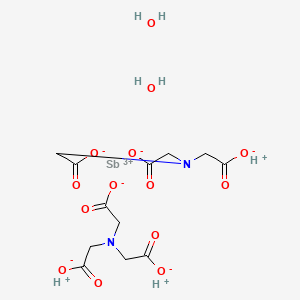

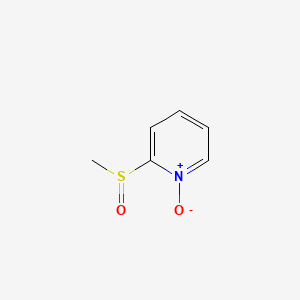
![Methanone, [4-(1-methylpropyl)phenyl]phenyl-](/img/structure/B14458237.png)

![barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B14458242.png)
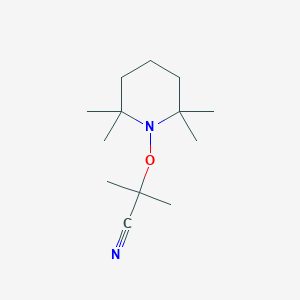
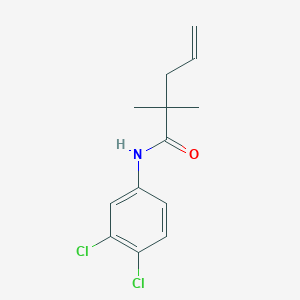
![1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane](/img/structure/B14458260.png)


